2-((Furan-2-ylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid
Description
Stereochemical Configuration
The compound exhibits no chiral centers under standard conditions. The pyrimidine ring is planar, and substituents at positions 2, 4, and 5 lie in the same plane. The furan-2-ylmethyl group adopts a fixed orientation due to the rigidity of the furan ring, preventing axial chirality.
Tautomeric Possibilities
Pyrimidines are prone to prototropic tautomerism , where hydrogen shifts between ring nitrogen atoms. For this compound:
- Amino-imino tautomerism : The secondary amine at position 2 may tautomerize to an imino form (-N=CH-) under acidic or basic conditions, though this is disfavored due to the absence of stabilizing conjugated π-systems.
- Ring tautomerism : Hydrogen migration between N1 and N3 of the pyrimidine ring could generate minor tautomers, but the electron-withdrawing carboxylic acid group at position 5 stabilizes the canonical form.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₃O₃ |
| Molecular Weight | 296.30 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)NCC3=CC=CO3 |
Table 2: Related Registry Identifiers
| Compound | CAS Number | PubChem CID |
|---|---|---|
| 4-Phenylpyrimidine-5-carboxylic acid | 92084-99-6 | 22162399 |
| 2-Amino-4-(furan-2-yl)pyrimidine-5-carboxylic acid | Not assigned | 18507452 |
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-4-phenylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-15(21)13-10-18-16(17-9-12-7-4-8-22-12)19-14(13)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,20,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOGUMDTNQXGHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furfural with ammonia or an amine under reductive conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Coupling Reaction: The furan-2-ylmethylamine is then coupled with the pyrimidine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors can provide efficient heating and improved reaction conditions, leading to higher purity and better yields of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((Furan-2-ylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-ylmethylamine derivatives.
Substitution: Various substituted pyrimidine and furan derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-((furan-2-ylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid exhibit antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacteria and fungi, suggesting potential as antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Candida albicans | 100 µg/mL |
Cancer Research
The compound's structural features allow it to interact with specific molecular targets involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit certain kinases or receptors associated with tumor growth, making it a candidate for further investigation in oncology.
Enzyme Inhibition
Studies have demonstrated that this compound can act as an inhibitor for various enzymes, potentially modulating metabolic pathways. This property is particularly relevant for drug development aimed at diseases where enzyme dysregulation is a factor.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Chemical and Pharmaceutical Research evaluated the antibacterial activity of a series of pyrimidine derivatives, including those related to this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics like ciprofloxacin .
Case Study 2: Cancer Cell Proliferation
In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). These findings highlight the potential of furan-containing pyrimidines in developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 2-((Furan-2-ylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous pyrimidine or heterocyclic derivatives:
Key Observations :
Core Structure Variations :
- Pyrimidine derivatives (e.g., target compound, ) exhibit two nitrogen atoms in the aromatic ring, enhancing hydrogen-bonding capacity compared to pyridine (one nitrogen) or thiazole (one nitrogen, one sulfur) analogs. This feature may improve target binding in biological systems .
- Thiazole derivatives () introduce sulfur, which can alter redox properties and metabolic pathways compared to pyrimidines.
Substituent Effects: Furanmethylamino Group (Target vs. Electron-Withdrawing Groups (): The trifluoromethylphenylamino group increases metabolic stability due to the strong electron-withdrawing effects of CF₃, whereas the methylthio group enhances lipophilicity (clogP ~3.2).
Synthetic Accessibility :
- The target compound’s synthesis likely involves nucleophilic displacement of a leaving group (e.g., methylsulfinyl) by furan-2-ylmethylamine, as described in similar pyrimidine syntheses .
- Thiazole derivatives () may require cyclization reactions with thioamides, a less common route than pyrimidine synthesis.
Biological Implications: Pyrimidine derivatives with aryl substituents (e.g., 4-phenyl in the target) are associated with kinase inhibition and anticancer activity . The furan group may confer selectivity against bacterial targets, as furan-containing compounds are known for antimicrobial properties .
Research Findings and Data
- highlights pyrimidine derivatives’ chemotherapeutic efficacy, suggesting the target may interact with DNA synthesis enzymes or protein kinases.
- ’s methylthio and trifluoromethyl groups are linked to improved bioavailability in kinase inhibitors, implying similar benefits for the target compound’s substituents.
Biological Activity
2-((Furan-2-ylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid, with the CAS number 862838-46-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 295.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit inhibitory effects on specific kinases and phosphodiesterases, which are crucial in regulating cellular functions such as proliferation and apoptosis.
Pharmacological Effects
- Anticancer Activity : Several studies have indicated that this compound may possess anticancer properties. It has been shown to inhibit the growth of various cancer cell lines in vitro, likely through the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by modulating cytokine production and inhibiting the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation.
- Antimicrobial Properties : Some research has suggested that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further development in treating infections.
In Vitro Studies
A study conducted on human cancer cell lines demonstrated that this compound inhibited cell proliferation with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
In Vivo Studies
In animal models, administration of the compound resulted in significant tumor reduction in xenograft models of breast cancer. The treatment also showed a favorable safety profile, with no significant adverse effects observed at therapeutic doses .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-((Furan-2-ylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-phenylpyrimidine-5-carboxylic acid derivatives and furan-2-ylmethylamine. Alkaline conditions (e.g., K₂CO₃ or NaOH in DMF) are typically used to deprotonate the amine and facilitate coupling . Purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Purity validation requires HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) and ¹H/¹³C NMR .
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For example, pyrimidine derivatives with similar substituents (e.g., 6-methyl-2-phenyl-4-thio-5-pyrimidine carboxylic acid) have been structurally resolved using SCXRD, revealing dihedral angles between aromatic rings (e.g., 12–86°) critical for intermolecular interactions . Alternative methods include FT-IR (to verify amide/acid C=O stretches at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for pyrimidine-carboxylic acid derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often stem from substituent positioning or solvent effects. For example, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, minor conformational changes (e.g., dihedral angle shifts of ~10°) significantly altered hydrogen bonding and antimicrobial efficacy . To address contradictions:
- Conduct SAR studies with systematic substituent variations (e.g., halogens, methoxy groups).
- Use molecular docking to predict binding affinities to targets like bacterial dihydrofolate reductase .
- Validate activity via standardized MIC assays (e.g., broth microdilution per CLSI guidelines) .
Q. How can reaction conditions be optimized to minimize byproducts like 2,4-bis[(furan-2-ylmethyl)amino] derivatives?
- Methodological Answer : Over-substitution is a common issue during amination. Key optimizations include:
- Stoichiometry : Use a 1:1 molar ratio of pyrimidine precursor to furan-2-ylmethylamine.
- Temperature : Lower reaction temperatures (0–5°C) reduce kinetic byproduct formation.
- Catalysis : Add catalytic CuI (0.1 eq.) to enhance regioselectivity .
- Monitoring : Track reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 3:7) and isolate intermediates via flash chromatography .
Q. What analytical techniques are recommended for assessing stability under physiological conditions?
- Methodological Answer :
- Degradation Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at 0, 6, 12, and 24 hours.
- Analysis : Use UPLC-MS (Waters ACQUITY BEH C18, 1.7 µm) to detect hydrolysis products (e.g., free carboxylic acid or furan cleavage).
- Kinetics : Calculate half-life (t₁/₂) using first-order decay models. For similar compounds, t₁/₂ ranges from 4–12 hours in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
